Positional Methylation Pattern: A Key Structural Differentiator from Tambulin and Herbacetin
Herbacetin 3,8,4'-trimethyl ether (CAS 1570-09-8) is distinguished from the regioisomeric tambulin (herbacetin 7,8,4'-trimethyl ether, CAS 571-72-2) by the position of the methoxy group on the A-ring: at C3 in the target compound versus C7 in tambulin [1]. This positional difference results in distinct hydrogen bond donor/acceptor profiles: the target compound retains free hydroxyls at C5 and C7, whereas tambulin has free hydroxyls at C3 and C5 [2]. Compared to the parent herbacetin (which has hydroxyl groups at C3, C5, C7, C8, and C4'), the target compound has three methylated positions, reducing the hydrogen bond donor count from 5 to 2 [3].
| Evidence Dimension | Methylation pattern (O-methylation sites on flavonoid backbone) |
|---|---|
| Target Compound Data | Methoxy at C3, C8, C4'; Hydroxyl at C5, C7 |
| Comparator Or Baseline | Tambulin: Methoxy at C7, C8, C4'; Herbacetin: Hydroxyl at all five positions |
| Quantified Difference | Target has C3-OMe vs. tambulin C7-OMe; 2 H-bond donors vs. herbacetin 5 H-bond donors |
| Conditions | Structural elucidation by NMR and mass spectrometry [4] |
Why This Matters
This methylation pattern uniquely determines the compound's physicochemical properties (logP, solubility) and biological target recognition, making it essential for studies requiring precise SAR or target engagement profiling.
- [1] Rao KV, Seshadri TR. Constitution of tambulin. Part III. Synthesis of 3:8:4'-trimethyl ether of herbacetin. Proc Indian Acad Sci. 1947. View Source
- [2] ChEBI. Tambulin (CHEBI:9395). View Source
- [3] PubChem. Herbacetin (CID 5280544). View Source
- [4] NP-MRD. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) NP0052906. View Source
